ethyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a weak base, with a KB of 4 × 10−9 (pKa = 8.7). Pyrrole is also weakly acidic at the N-H position, with a pKa of −3.8 .
Molecular Structure Analysis
The pyrrole ring in the compound is aromatic due to the presence of 2 electrons from the nitrogen atom’s lone pair. It also contains a phenyl group (a benzene ring), another aromatic system .Chemical Reactions Analysis
Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring . It’s also sensitive towards oxidation, and oxidizing agents can cause it to polymerize .Physical And Chemical Properties Analysis
As a nitrogen-containing aromatic compound, this compound would likely have a planar structure and exhibit resonance, which could contribute to its stability . The presence of nitrogen could also result in the compound having basic properties .Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to ethyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate have been explored for their antimicrobial properties. For instance, new quinazolines synthesized from similar compounds exhibited significant antibacterial and antifungal activities, showcasing their potential as antimicrobial agents against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans Desai, N., Shihora, P. N., & Moradia, D. (2007).
Optical and Material Properties
Research on the optical properties of these compounds, including FT-IR and FT-Raman spectra analysis, has been conducted to understand their stability, charge delocalization, and potential applications in nonlinear optical materials. Such studies provide insights into the molecule's behavior, especially in terms of electronic and structural characteristics, suggesting uses in optical devices El-Azab, A., et al. (2016).
Synthesis Methodologies
Innovative synthesis methodologies involving these compounds have been developed for constructing chiral building blocks essential for the enantioselective synthesis of alkaloids. This includes asymmetric intramolecular Michael reactions, highlighting the compound's role in creating versatile chiral precursors for complex organic synthesis Hirai, Y., et al. (1992).
Molecular Docking Studies
Molecular docking studies have been employed to explore the interaction of similar compounds with biological targets, such as pyrrole inhibitors. These studies suggest potential inhibitory activities against specific enzymes or receptors, which could be beneficial in designing drugs with targeted actions El-Azab, A., et al. (2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-2-31-22(30)18-10-12-19(13-11-18)24-20(29)16-32-23-26-25-21(17-8-4-3-5-9-17)28(23)27-14-6-7-15-27/h3-15H,2,16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIADRGVHCJLFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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